Etianic acid
CAS No.: 438-08-4
Cat. No.: VC1779340
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 438-08-4 |
---|---|
Molecular Formula | C20H32O2 |
Molecular Weight | 304.5 g/mol |
IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
Standard InChI | InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 |
Standard InChI Key | PBXJGQQGODZSQR-WQBJWTDHSA-N |
Isomeric SMILES | C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)O)C |
SMILES | CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |
Canonical SMILES | CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |
Introduction
Chemical Structure and Properties
Molecular Identity and Nomenclature
Etianic acid has the molecular formula C20H32O2 with a molecular weight of 304.5 g/mol . According to PubChem, its IUPAC name is (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid, reflecting its complex steroid structure . The compound has a CAS registry number of 438-08-4 .
Structural Characteristics
Etianic acid features the characteristic steroid skeleton with four fused rings (three six-membered rings and one five-membered ring) that form the cyclopentanoperhydrophenanthrene nucleus. It contains a carboxylic acid group (-COOH) at the C-17 position, which is responsible for its acidic properties . The specific stereochemistry at multiple carbon centers gives etianic acid its distinct three-dimensional structure and biological activity.
Parameter | Value |
---|---|
Molecular Formula | C20H32O2 |
Molecular Weight | 304.5 g/mol |
CAS Number | 438-08-4 |
Classification | Steroid carboxylic acid |
Basic Structure | 5β-androstane backbone with 17β-carboxylic acid group |
Biological Role and Metabolism
Hepatic Processing
Research has demonstrated that etianic acid undergoes significant hepatic metabolism. Studies involving 3 alpha-hydroxy-5 beta-etianic acid (a hydroxylated form of etianic acid) show that this compound is rapidly cleared from plasma, conjugated with glucuronic acid in the liver, and efficiently secreted into bile . When administered intravenously to rats with an external biliary fistula, 85.5 ± 1.2% of the administered dose was recovered in bile over 20 hours, with 71.5 ± 1.3% appearing in the first hour . This demonstrates the liver's remarkable efficiency in processing this compound.
Conjugation Mechanisms
The metabolic fate of etianic acid involves conjugation, a process that increases its water solubility and facilitates excretion. Specifically, research has shown that 3 alpha-hydroxy-5 beta-etianic acid is conjugated with glucuronic acid to form the 3-O-beta-glucuronide . This conjugation occurs at the hydroxyl group at the C-3 position and represents a critical phase II metabolic pathway for the compound.
Physiological Effects and Research Findings
Choleretic Properties
One of the most significant findings regarding etianic acid is its choleretic effect – its ability to stimulate bile flow. Administration of milligram quantities of 3 alpha-hydroxy-5 beta-etianic acid produced a marked increase in bile flow (58.9 ± 7.1% over basal levels) within 20 minutes after injection . This choleretic property is particularly noteworthy when compared to the contrasting cholestatic effects of lithocholic acid, its C24 analog, which tends to reduce bile flow .
Distribution and Excretion
Studies tracking radiolabeled 3 alpha-hydroxy-5 beta-etianic acid have revealed important information about its distribution and excretion patterns. Approximately 11.9 ± 1.6% of the administered dose was estimated to be distributed in body water, and only 0.6 ± 0.2% was recovered as organic matter in urine . The total recovery of the labeled compound was remarkably high at 98.0 ± 2.6%, indicating minimal retention or alternative metabolic pathways .
Parameter | Value |
---|---|
Biliary Excretion (20h) | 85.5 ± 1.2% |
First Hour Biliary Excretion | 71.5 ± 1.3% |
Distribution in Body Water | 11.9 ± 1.6% |
Urinary Excretion | 0.6 ± 0.2% |
Total Recovery | 98.0 ± 2.6% |
Bile Flow Increase | 58.9 ± 7.1% over basal levels |
Comparison with Other Bile Acids
The shortened side chain of etianic acid (C20) compared to conventional bile acids (C24) appears to significantly alter its hepatic metabolism and physiological effects . While lithocholic acid, a C24 bile acid with similar structure, has cholestatic effects (reducing bile flow), etianic acid has the opposite effect - enhancing bile flow . This difference highlights the importance of side-chain length in determining the physiological properties of steroid carboxylic acids.
Occurrence and Identification
Natural Presence
Short-chain bile acids including etianic acid derivatives have been detected in normal human meconium . These compounds have also been identified in the sera of patients with cholestasis, suggesting potential diagnostic significance . The presence of these compounds in such biological matrices indicates their role in normal human metabolism and possible involvement in pathological conditions.
Analytical Identification
Research has employed sophisticated analytical techniques to identify and characterize etianic acid and its derivatives. These include thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and specific enzyme assays such as the 3 alpha-hydroxysteroid dehydrogenase assay . These techniques allow for precise identification and quantification of etianic acid in biological samples.
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